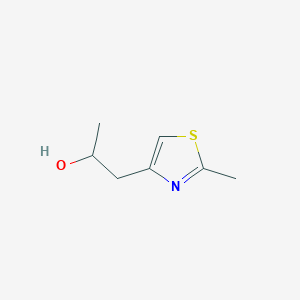

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol

Description

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic alcohol featuring a 1,3-thiazole ring substituted with a methyl group at position 2 and a propan-2-ol moiety at position 3. The compound’s structure combines a polar hydroxyl group with the aromatic thiazole system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications range from serving as a building block for bioactive molecules to acting as a ligand in metal-catalyzed reactions .

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(9)3-7-4-10-6(2)8-7/h4-5,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMOREOOANXLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-methylthiazole with an appropriate alkylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or toluene and may require catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Methyl-1,3-thiazol-4-yl)prop-1-en-2-ol (1a)

- Structural Difference : The presence of a conjugated double bond (prop-1-en-2-ol) instead of a single bond (propan-2-ol) introduces planarity and alters electronic properties.

- Synthetic Utility : Compound 1a was used in the synthesis of epothilone B analogues, where its α,β-unsaturated system facilitated cyclopropanation reactions .

- Reactivity : The double bond enhances electrophilicity, making it more reactive toward nucleophiles compared to the saturated propan-2-ol derivative.

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol

- Substitution Pattern : A trifluoromethylphenyl group at the thiazole’s 4-position increases hydrophobicity and metabolic stability.

- Physicochemical Properties : The trifluoromethyl group elevates molecular weight (287.3 g/mol vs. 185.3 g/mol for the target compound) and alters logP values, enhancing membrane permeability .

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol

- Functional Group Variation: Replacement of the hydroxyl group with an amino-methyl substituent introduces basicity, enabling salt formation (e.g., dihydrochloride derivatives for improved solubility) .

- Biological Relevance : Such modifications are common in drug candidates targeting neurological or antimicrobial pathways .

Pharmacological Derivatives and Analogues

Tolvaptan-Related Derivatives

Tolvaptan, a vasopressin receptor antagonist, incorporates a bis(2-methyl-1,3-thiazol-4-yl)urea motif. While distinct from the target compound, this highlights the thiazole ring’s role in drug design:

- Key Feature : The urea linker between thiazole units enhances hydrogen-bonding capacity, critical for receptor binding .

Acetamide-Thiazole Hybrids (Compounds 9a–9e)

- Structural Comparison : Compounds like 9a (N-(2-phenyl-1,3-thiazol-5-yl)acetamide) replace the propan-2-ol group with an acetamide moiety.

- Biological Activity : These hybrids exhibit α-glucosidase inhibitory activity, with IC₅₀ values ranging from 12.3–45.8 µM, attributed to the acetamide’s hydrogen-bonding interactions with enzyme active sites .

Physicochemical and Spectral Data Comparison

Key Research Findings

- Synthetic Challenges : The propan-2-ol derivative’s hydroxyl group requires protection during reactions (e.g., silylation in epothilone synthesis) to prevent undesired side reactions .

- Biological Performance: Thiazole-alcohol hybrids demonstrate moderate antioxidant activity (e.g., DPPH scavenging at 50–60% efficacy), outperforming pyrazole counterparts but underperforming relative to phenolic antioxidants .

Biological Activity

1-(2-Methyl-1,3-thiazol-4-yl)propan-2-ol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields including medicinal chemistry, pharmacology, and biochemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Thiazole derivatives, including this compound, are known for a wide range of biological activities:

- Antioxidant : Protects cells from oxidative stress.

- Antimicrobial : Exhibits activity against various bacteria and fungi.

- Analgesic : Provides pain relief.

- Anti-inflammatory : Reduces inflammation in tissues.

- Antitumor : Shows potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

The biological effects of this compound are believed to arise from various molecular interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.

- Gene Expression Modulation : It can influence the expression of genes related to inflammation and cell survival.

- Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that this compound exhibited effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Antitumor Activity

In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects on MDA-MB-231 and MDA-MB-468 breast cancer cells. The compound induced apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 ± 5 | Caspase activation |

| MDA-MB-468 | 30 ± 7 | Cell cycle arrest at G2/M phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.